molecular formula C13H9BrClNO2 B1206136 5-Bromo-4'-chlorosalicylanilide CAS No. 3679-64-9

5-Bromo-4'-chlorosalicylanilide

Cat. No.: B1206136
CAS No.: 3679-64-9
M. Wt: 326.57 g/mol
InChI Key: QBSGXIBYUQJHMJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Bromochlorosalicylanilide can be synthesized through the reaction of 5-bromosalicylic acid with 4-chloroaniline. The reaction typically involves the formation of an amide bond between the carboxylic acid group of 5-bromosalicylic acid and the amine group of 4-chloroaniline. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .

Industrial Production Methods: In industrial settings, the synthesis of bromochlorosalicylanilide may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Bromochlorosalicylanilide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Quinone derivatives.

    Reduction Products: Hydroquinone derivatives.

Scientific Research Applications

Bromochlorosalicylanilide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Comparison: Bromochlorosalicylanilide is unique due to its dual halogenation (bromine and chlorine), which enhances its antifungal properties compared to other salicylanilides. While compounds like niclosamide and oxyclozanide are primarily used as anthelmintics, bromochlorosalicylanilide’s primary application is in antifungal treatments .

Properties

IUPAC Name

5-bromo-N-(4-chlorophenyl)-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClNO2/c14-8-1-6-12(17)11(7-8)13(18)16-10-4-2-9(15)3-5-10/h1-7,17H,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSGXIBYUQJHMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190256
Record name Bromosalicylchloranilide
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Molecular Weight

326.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3679-64-9
Record name Bromosalicylchloranilide
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Record name Bromosalicylchloranilide
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Record name Bromochlorosalicylanilide
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Record name Bromosalicylchloranilide
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Record name 5-bromo-4'-chlorosalicylanilide
Source European Chemicals Agency (ECHA)
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Record name BROMOCHLOROSALICYLANILIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Are there any known allergic reactions associated with 5-Bromo-4'-chlorosalicylanilide?

A2: Yes, this compound has been identified as a potential photoallergen. [] This means exposure to sunlight after application can trigger allergic reactions in sensitive individuals. [] Studies have reported cases of both localized and generalized photoallergic reactions to Multifungin. []

Q2: Is there any evidence of cross-reactivity with other compounds?

A3: Research suggests that individuals sensitive to this compound might experience cross-sensitization with tribromosalicylanilide. [] This implies that exposure to one compound could lead to allergic reactions upon contact with the other. []

Q3: How is this compound detected and quantified in products?

A4: Several analytical techniques can be employed to identify and measure this compound in various matrices. High-performance liquid chromatography coupled with fluorescence detection (HPLC-FLD) is a common method used for this purpose. [] Additionally, a more sensitive and selective approach involving solid-phase extraction coupled with ultra-performance liquid chromatography tandem mass spectrometry (SPE-UPLC-MS/MS) has also been developed. [] These techniques enable researchers to accurately determine the presence and concentration of this compound in complex mixtures like cosmetics. [, ]

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